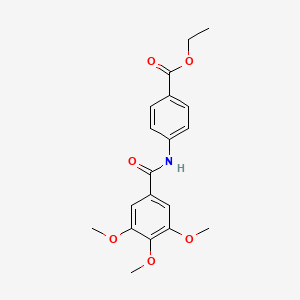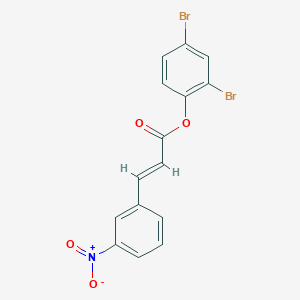
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of two bromine atoms on the phenyl ring and a nitrophenyl group attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate typically involves the esterification of 2,4-dibromophenol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Analytical Chemistry: Used as a reference compound in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of 2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-dibromophenyl (2E)-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in the para position.
2,4-dibromophenyl (2E)-3-(2-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in the ortho position.
2,4-dichlorophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is unique due to the specific positioning of the bromine and nitro groups, which can influence its chemical reactivity and potential applications. The presence of bromine atoms can enhance its reactivity in substitution reactions, while the nitro group can participate in redox reactions.
Properties
Molecular Formula |
C15H9Br2NO4 |
|---|---|
Molecular Weight |
427.04 g/mol |
IUPAC Name |
(2,4-dibromophenyl) (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C15H9Br2NO4/c16-11-5-6-14(13(17)9-11)22-15(19)7-4-10-2-1-3-12(8-10)18(20)21/h1-9H/b7-4+ |
InChI Key |
LULPUOVMIGDUOV-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)OC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


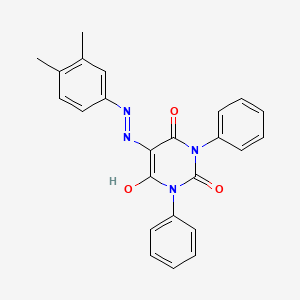
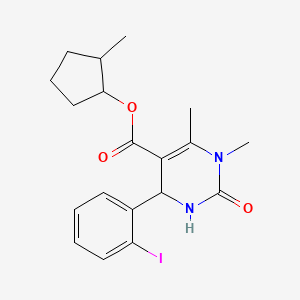
![(5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11697908.png)
![(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11697916.png)

![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11697925.png)

![(5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11697936.png)

![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile](/img/structure/B11697953.png)
![1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11697955.png)
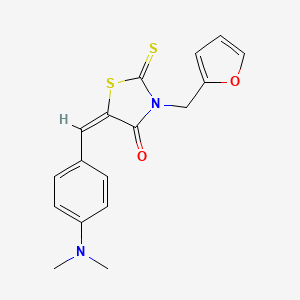
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11697962.png)
